molecular formula C7H5Br2FMg B14878182 4-Bromo-2-fluorobenzylmagnesium bromide, 0.25 M in Ether

4-Bromo-2-fluorobenzylmagnesium bromide, 0.25 M in Ether

Cat. No.: B14878182
M. Wt: 292.23 g/mol
InChI Key: RYKQPFKKPJRCJX-UHFFFAOYSA-M
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Description

4-Bromo-2-fluorobenzylmagnesium bromide, 0.25 M in Ether, is a Grignard reagent commonly used in organic synthesis. This compound is characterized by the presence of both bromine and fluorine atoms on the benzyl ring, which imparts unique reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluorobenzylmagnesium bromide typically involves the reaction of 4-Bromo-2-fluorobenzyl bromide with magnesium metal in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of 4-Bromo-2-fluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The product is then purified and standardized to a concentration of 0.25 M in ether for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.

    Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

    Catalysts: Transition metal catalysts like palladium or nickel may be used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Aromatics: Result from nucleophilic substitution reactions.

    Coupled Products: Formed in cross-coupling reactions.

Scientific Research Applications

4-Bromo-2-fluorobenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in substrates. This results in the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzylmagnesium bromide
  • 2-Bromobenzylmagnesium bromide
  • 4-Fluorophenylmagnesium bromide

Comparison

4-Bromo-2-fluorobenzylmagnesium bromide is unique due to the simultaneous presence of bromine and fluorine atoms on the benzyl ring. This dual substitution can enhance the reactivity and selectivity of the compound in certain reactions compared to its analogs, which may only have a single halogen substitution.

Properties

IUPAC Name

magnesium;4-bromo-2-fluoro-1-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKQPFKKPJRCJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=C(C=C1)Br)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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